molecular formula C10H11N3O3 B12336991 1H-Pyrazole-4-carboxaldehyde, 3-(4-nitrophenyl)-

1H-Pyrazole-4-carboxaldehyde, 3-(4-nitrophenyl)-

Cat. No.: B12336991
M. Wt: 221.21 g/mol
InChI Key: ITYKOPJXEDGJTA-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the class of phenylpyrazoles. This compound features a pyrazole ring substituted with a nitrophenyl group and an aldehyde group. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to oxidation to introduce the aldehyde group at the 4-position of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a nitrophenyl group and an aldehyde group on the pyrazole ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

3-(4-nitrophenyl)pyrazolidine-4-carbaldehyde

InChI

InChI=1S/C10H11N3O3/c14-6-8-5-11-12-10(8)7-1-3-9(4-2-7)13(15)16/h1-4,6,8,10-12H,5H2

InChI Key

ITYKOPJXEDGJTA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CC=C(C=C2)[N+](=O)[O-])C=O

Origin of Product

United States

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